molecular formula C14H10F4N2O2 B8373256 Methyl 3-amino-6-(4-fluorophenyl)-5-(trifluoromethyl)picolinate

Methyl 3-amino-6-(4-fluorophenyl)-5-(trifluoromethyl)picolinate

Cat. No. B8373256
M. Wt: 314.23 g/mol
InChI Key: ZPKVVNWUGGHUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056867B2

Procedure details

3-Amino-6-bromo-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester (Intermediate 3D) (200 mg, 0.669 mmol), 4-fluorophenylboronic acid (94 mg, 0.669 mmol) and 1,1′bis(diphenylphosphoshio)ferrocene palladium dichloride (Apollo) were suspended in THF (2 ml) and 1M Cs2CO3 (0.667 ml). The vial was flushed with N2, sealed and heated at 160° C. for 15 minutes using microwave radiation. The reaction mixture was partitioned between EtOAc (50 ml) and water (50 ml). The organic portion was separated and washed with brine (30 ml), dried over MgSO4, filtered and concentrated in vacuo. Purification by chromatography on silica eluting with 0-80% EtOAc in iso-hexane afforded the title compound;
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
94 mg
Type
reactant
Reaction Step Three
[Compound]
Name
1,1′bis(diphenylphosphoshio)ferrocene palladium dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0.667 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[CH:9][C:8]([C:12]([F:15])([F:14])[F:13])=[C:7](Br)[N:6]=1)=[O:4].[F:17][C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1>C1COCC1.C([O-])([O-])=O.[Cs+].[Cs+]>[NH2:11][C:10]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:6][C:7]([C:21]2[CH:22]=[CH:23][C:18]([F:17])=[CH:19][CH:20]=2)=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:9]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
COC(=O)C1=NC(=C(C=C1N)C(F)(F)F)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC(=C(C=C1N)C(F)(F)F)Br
Step Three
Name
Quantity
94 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Step Four
Name
1,1′bis(diphenylphosphoshio)ferrocene palladium dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0.667 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was flushed with N2
CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc (50 ml) and water (50 ml)
CUSTOM
Type
CUSTOM
Details
The organic portion was separated
WASH
Type
WASH
Details
washed with brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica eluting with 0-80% EtOAc in iso-hexane

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=C(C1)C(F)(F)F)C1=CC=C(C=C1)F)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.